1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
CAS No.: 416876-85-2
Cat. No.: VC8272553
Molecular Formula: C12H16BrNO
Molecular Weight: 270.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 416876-85-2 |
|---|---|
| Molecular Formula | C12H16BrNO |
| Molecular Weight | 270.17 g/mol |
| IUPAC Name | 1-[2-(2-bromophenoxy)ethyl]pyrrolidine |
| Standard InChI | InChI=1S/C12H16BrNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 |
| Standard InChI Key | CZEVXWRLFDSOMA-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CCOC2=CC=CC=C2Br |
| Canonical SMILES | C1CCN(C1)CCOC2=CC=CC=C2Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Isomerism
1-[2-(2-Bromophenoxy)ethyl]pyrrolidine belongs to the class of N-substituted pyrrolidines, where the pyrrolidine nitrogen is connected to a 2-bromophenoxyethyl group. The ortho-position of the bromine atom on the phenoxy moiety distinguishes it from its meta- (3-bromo) and para- (4-bromo) isomers. This positional difference influences steric and electronic properties, potentially altering reactivity and biological interactions.
Table 1: Molecular descriptors of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
| Property | Value |
|---|---|
| CAS Number | 416876-85-2 |
| Molecular Formula | C₁₂H₁₆BrNO |
| Molecular Weight | 270.17 g/mol |
| Key Functional Groups | Pyrrolidine, Bromophenoxy |
The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) in patent literature, though specific spectral data remain proprietary .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine typically involves a multi-step approach:
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Alkylation of Pyrrolidine: Reacting pyrrolidine with 2-(2-bromophenoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) .
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Purification: Column chromatography or recrystallization to isolate the product.
Table 2: Representative reaction conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Pyrrolidine, 2-(2-BrPhO)EtBr, K₂CO₃, DMF, 80°C | 65–75 |
| Workup | Extraction (EtOAc/H₂O), chromatography | >95 |
Industrial-Scale Production
Industrial processes optimize for cost and scalability, often employing continuous-flow reactors to enhance mixing and heat transfer. A 2025 market analysis projects a 6.8% annual growth in production capacity, driven by demand for pharmaceutical intermediates .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) but high solubility in dichloromethane and chloroform. Stability studies indicate decomposition above 200°C, with the bromophenoxy group susceptible to nucleophilic substitution under acidic conditions.
Spectroscopic Features
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IR Spectroscopy: Strong absorption bands at 1,250 cm⁻¹ (C-O stretching) and 560 cm⁻¹ (C-Br bending) .
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¹H NMR: Characteristic signals include δ 3.6–3.8 ppm (pyrrolidine N-CH₂) and δ 6.8–7.3 ppm (aromatic protons) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing dopamine D₃ receptor antagonists and σ-1 receptor ligands. Patent US11286249B2 highlights its use in preparing antipsychotic candidates via Suzuki-Miyaura cross-coupling .
Material Science
Incorporated into liquid crystals, the bromine atom enhances anisotropic polarizability, enabling applications in optoelectronic displays .
Comparative Analysis with Structural Analogs
Table 3: Isomeric comparison of bromophenoxy-pyrrolidine derivatives
| Isomer | logP | Antibacterial MIC (µg/mL) |
|---|---|---|
| 2-Bromo (ortho) | 2.9 | 32 |
| 3-Bromo (meta) | 3.1 | 28 |
| 4-Bromo (para) | 2.7 | 45 |
The ortho isomer’s steric hindrance reduces bacterial membrane interaction compared to the meta analog, while the para isomer’s symmetry enhances crystalline packing in materials .
Future Directions
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Targeted Drug Delivery: Conjugating the compound to nanoparticles for tumor-specific accumulation.
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Green Chemistry: Developing solvent-free synthesis using mechanochemical methods.
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